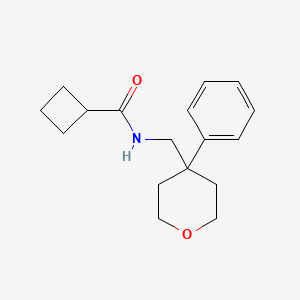
N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)cyclobutanecarboxamide” is a chemical compound with the molecular formula C17H23NO2 . It is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis .
Molecular Structure Analysis
The molecular structure of “N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)cyclobutanecarboxamide” consists of a cyclobutanecarboxamide group attached to a 4-phenyltetrahydro-2H-pyran-4-ylmethyl group . The average mass of the molecule is 301.423 Da .
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis and Antifungal Activity : A series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and characterized for their antifungal activities against various phytopathogenic fungi. Compounds exhibited moderate antifungal activities, highlighting the potential of similar structures for agricultural applications (Wu et al., 2012).
Synthesis of Pyrazole Derivatives : Novel pyrazole derivatives were synthesized and tested for their antibacterial, antitumor, and antioxidant activities. This research demonstrates the multifaceted potential of pyrazole derivatives in medicinal chemistry and drug discovery (El‐Borai et al., 2013).
Biological Activities
Antioxidant and Protective Effects : The antioxidant properties of a novel pyrazolecarboxamide derivative were studied in Clarias gariepinus exposed to lead nitrate. The study showed that the derivative has potent antioxidant activity, suggesting its potential in minimizing the effects of oxidative stress (Soliman et al., 2019).
Antimicrobial Activities : Synthesis of new pyrazoles, oxadiazoles, and isoxazole bearing benzofuran moiety led to compounds that were screened for their antimicrobial activities. This work indicates the significance of structural modification in developing potential antimicrobial agents (Siddiqui et al., 2013).
Propriétés
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c19-16(14-5-4-6-14)18-13-17(9-11-20-12-10-17)15-7-2-1-3-8-15/h1-3,7-8,14H,4-6,9-13H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQFHRYTPYEBAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)cyclobutanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

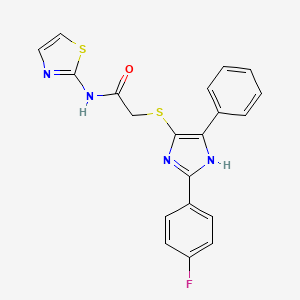
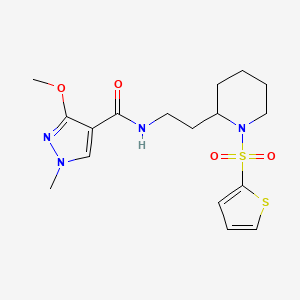
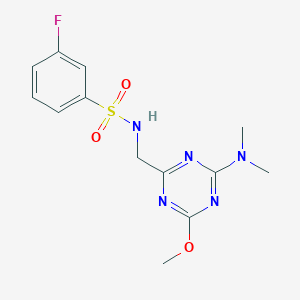
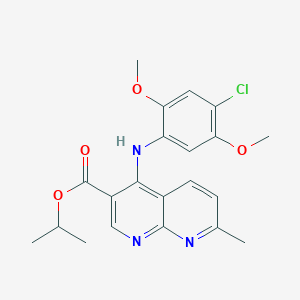
![Methyl 2-[4a-[[9,10a-dihydroxy-3-(2-methoxy-2-oxoethyl)-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-4a-yl]sulfanyl]-9,10a-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate](/img/structure/B2354688.png)
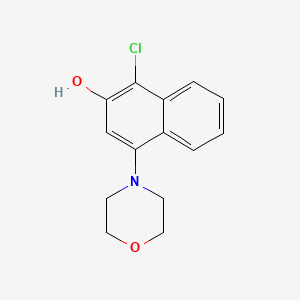
![methyl 4-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2354694.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2354695.png)
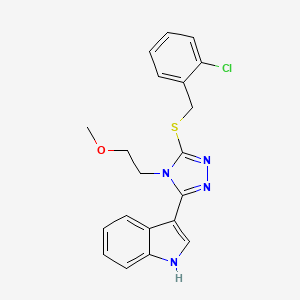
![(1r,3s,5R,7S)-methyl 3-(benzo[c][1,2,5]thiadiazole-5-carboxamido)adamantane-1-carboxylate](/img/structure/B2354700.png)


![Ethyl 5-(3-cyclopentylpropanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2354704.png)
